molecular formula C12H26Cl2N2 B8088166 1-Cyclooctylpiperazine;dihydrochloride

1-Cyclooctylpiperazine;dihydrochloride

Cat. No.: B8088166
M. Wt: 269.25 g/mol
InChI Key: ZBZLFSIDEYSJDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclooctylpiperazine;dihydrochloride is a useful research compound. Its molecular formula is C12H26Cl2N2 and its molecular weight is 269.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

1-cyclooctylpiperazine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2.2ClH/c1-2-4-6-12(7-5-3-1)14-10-8-13-9-11-14;;/h12-13H,1-11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBZLFSIDEYSJDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)N2CCNCC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26Cl2N2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Novel Synthesis Methods:a New, Inventive, and More Efficient or Scalable Method for Synthesizing 1 Cyclooctylpiperazine;dihydrochloride Could Also Be Patentable.google.com

Patentability Considerations for Derivatives and Novel Applications

The patentability of any new invention, including derivatives and novel applications of 1-Cyclooctylpiperazine;dihydrochloride, hinges on three primary criteria: novelty, non-obviousness (inventive step), and utility. pli.edu

Novelty: The invention must not have been previously disclosed to the public in any form (e.g., in a patent, scientific publication, or public presentation). For a derivative of 1-Cyclooctylpiperazine, this means the specific chemical structure must be new. For a new application, the use of the compound for that specific purpose must be novel.

Non-Obviousness (Inventive Step): This is often the most challenging hurdle to overcome in chemical patenting. pli.edu The invention must not be obvious to a person of ordinary skill in the relevant field at the time the patent application is filed. For a derivative, simply creating a structurally similar compound may be considered obvious unless it exhibits unexpected and advantageous properties. pli.edu For example, a new derivative that shows significantly higher potency, a better safety profile, or a novel mechanism of action compared to structurally related compounds in the prior art would have a stronger case for non-obviousness.

Utility: The invention must have a specific, substantial, and credible utility. For a pharmaceutical compound, this typically means demonstrating a therapeutic effect in a relevant biological model.

Patentability of Derivatives: The patentability of derivatives of 1-Cyclooctylpiperazine will depend on the nature of the modification. Minor modifications that result in predictable properties are less likely to be patentable. However, derivatives that exhibit unexpected properties, such as a significant improvement in efficacy, a reduction in side effects, or a completely different pharmacological profile, have a higher chance of being patented. pli.edu The concept of "selection patents" can also be relevant, where a specific compound or a small group of compounds is "selected" from a larger known class of compounds based on the discovery of an unexpected advantage.

Patentability of Novel Applications: As mentioned, a new use for a known compound can be patented. efpia.eu The key is to provide sufficient evidence to support the new therapeutic claim. This often requires experimental data from in vitro or in vivo studies that demonstrate the compound's efficacy for the new indication. The novelty and non-obviousness of the new use will be assessed based on the existing knowledge in the field.

Preclinical Toxicology and Safety Assessment of 1 Cyclooctylpiperazine;dihydrochloride Non Human Systems

General Toxicology Studies

Single-Dose Toxicity Studies in Non-Human Species

Single-dose toxicity studies, also known as acute toxicity studies, are typically the first in vivo studies performed. They involve the administration of a single, high dose of the test substance to animal models, usually in one rodent and one non-rodent species. The primary goal is to determine the potential for acute toxicity and to identify the maximum tolerated dose (MTD). Observations include clinical signs of toxicity, effects on body weight, and gross pathological changes at necropsy. These studies help in the selection of doses for subsequent repeated-dose studies. For instance, a study on recombinant batroxobin determined the approximate lethal dose in rats and observed substance-related effects in dogs at doses above 10 NIH u/kg. nih.gov

Repeated-Dose Toxicity Studies in Non-Human Species

Repeated-dose toxicity studies are conducted to characterize the toxicological profile of a compound following repeated administration over a period of time. europa.eu The duration of these studies can range from sub-acute (14 days) to sub-chronic (28 or 90 days) and chronic (6 months or longer), depending on the intended duration of human use. europa.eu Typically, these studies are performed in two species, one rodent and one non-rodent. europa.eu A wide range of parameters are evaluated, including clinical observations, body weight, food and water consumption, hematology, clinical chemistry, urinalysis, and histopathological examination of tissues. nih.goveuropa.eu The goal is to identify target organs for toxicity and to determine the No-Observed-Adverse-Effect Level (NOAEL). nih.gov

Determination of Maximum Tolerated Dose (MTD) and No-Observed-Adverse-Effect Level (NOAEL) in Preclinical Models

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity. It is a critical parameter determined in single and repeated-dose toxicity studies and is used to guide dose selection for efficacy and longer-term toxicity studies. The NOAEL is the highest dose at which there are no statistically or biologically significant increases in the frequency or severity of any adverse effects in the exposed population when compared to its appropriate control. nih.gov The NOAEL is a key value used in the risk assessment process to establish a safe starting dose for human clinical trials. For example, in a study of recombinant batroxobin, the NOAEL was determined to be greater than 2.5 NIH u/kg in rats and 1 NIH u/kg in dogs. nih.gov

Genotoxicity Studies (in vitro and in vivo non-human)

Genotoxicity studies are a battery of tests designed to detect any potential for a compound to cause damage to genetic material (DNA and chromosomes). A standard battery of genotoxicity tests is required for all new drugs before first-in-human studies.

Bacterial Mutation Assays (e.g., Ames Test)

The bacterial reverse mutation assay, commonly known as the Ames test, is a widely used in vitro method to assess the mutagenic potential of chemical compounds. wikipedia.org The test uses several strains of bacteria (typically Salmonella typhimurium and Escherichia coli) with pre-existing mutations that render them unable to synthesize an essential amino acid (histidine or tryptophan, respectively). wikipedia.orgbulldog-bio.com The bacteria are exposed to the test compound, and the number of colonies that revert to a state where they can synthesize the amino acid is counted. wikipedia.org A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic. The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism. bulldog-bio.com

Mammalian Cell Chromosomal Aberration Assays

The potential of a substance to induce structural damage to chromosomes is a critical aspect of genotoxicity testing. criver.comoecd.org The in vitro mammalian chromosomal aberration test is a standard method used to identify such clastogenic agents. criver.comnih.gov This assay exposes cultured mammalian cells, such as Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes, to the test compound, both with and without a metabolic activation system (S9 mix). criver.comnih.gov Following a defined exposure period, cells are harvested during metaphase and microscopically examined for chromosomal abnormalities like breaks and exchanges. criver.comoecd.org

No publicly available data from mammalian cell chromosomal aberration assays for 1-Cyclooctylpiperazine;dihydrochloride (B599025) could be located.

In Vivo Mammalian Cell Micronucleus Tests

The in vivo micronucleus test is a widely utilized and reliable assay for assessing chromosomal damage in living organisms. nih.gov This test identifies micronuclei, which are small, extranuclear bodies that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division. pexacy.comnih.gov Typically conducted in rodents, the assay involves administering the test substance and subsequently examining developing red blood cells in the bone marrow or peripheral blood for the presence of micronuclei. nih.govnih.gov An increase in the frequency of micronucleated cells indicates a genotoxic effect. nih.gov

No publicly available data from in vivo mammalian cell micronucleus tests for 1-Cyclooctylpiperazine;dihydrochloride could be located.

Carcinogenicity Studies (Long-term Non-Human)

Long-term carcinogenicity studies in animals are designed to evaluate the tumorigenic potential of a compound following chronic exposure. nih.gov These studies, typically lasting for the majority of the animal's lifespan, are crucial for human risk assessment. nih.gov

No publicly available data from long-term carcinogenicity studies for this compound could be located.

Developmental and Reproductive Toxicology (DART) Studies (Non-Human)

Developmental and Reproductive Toxicology (DART) studies are a suite of tests designed to uncover any adverse effects of a substance on all aspects of reproduction and development. birthdefectsresearch.orgpremier-research.comcriver.com These studies are essential for assessing the risk to humans, particularly for women of childbearing potential and during pregnancy. birthdefectsresearch.org DART studies are typically divided into segments that cover different life stages. premier-research.com

No publicly available data from DART studies for this compound could be located.

Fertility and Early Embryonic Development Studies in Non-Human Models

These studies, often referred to as Segment I studies, investigate the potential effects of a compound on male and female reproductive functions. anapath.chnih.gov This includes evaluating impacts on gamete production, mating behavior, fertilization, implantation, and early embryonic survival. nih.govresearchgate.net

No publicly available data from fertility and early embryonic development studies for this compound could be located.

Embryo-Fetal Development Studies in Non-Human Models

Known as Segment II studies, these are designed to detect adverse effects on the developing embryo and fetus during the period of organogenesis. fda.govnih.gov Pregnant animals, typically rodents and rabbits, are dosed with the test substance during gestation, and the fetuses are examined for structural abnormalities, growth retardation, and survival. nih.govnih.gov

No publicly available data from embryo-fetal development studies for this compound could be located.

Pre- and Post-Natal Development Studies in Non-Human Models

Segment III studies evaluate the effects of a substance when administered to pregnant animals from late gestation through lactation. nih.govnih.govresearchgate.net These studies assess a wide range of endpoints in the offspring, including survival, growth, development, and reproductive function in the subsequent generation. nih.govresearchgate.net

No publicly available data from pre- and post-natal development studies for this compound could be located.

Safety Pharmacology Studies (Non-Human)

Safety pharmacology studies are a critical component of preclinical drug development, designed to identify potential undesirable pharmacodynamic effects of a substance on vital physiological functions. These studies are essential for predicting acute and life-threatening risks before a compound is administered to humans. The core battery of safety pharmacology studies investigates the central nervous, cardiovascular, and respiratory systems.

Despite a comprehensive search of scientific literature and toxicology databases, no specific safety pharmacology studies for this compound were found. The following sections outline the standard methodologies for these studies, which would be applicable to the assessment of this compound.

Central Nervous System Effects

Studies on the central nervous system (CNS) aim to uncover any adverse effects of a test substance on neurological function. These assessments typically involve a functional observational battery (FOB) or Irwin test in rodents. These tests systematically observe the behavior, autonomic nervous system, and neuromuscular coordination of the animals after administration of the compound. Key parameters that would be evaluated for a substance like this compound are listed in the table below.

Table 1: Representative Parameters in a CNS Safety Pharmacology Study

CategoryObserved Parameter
Behavioral Spontaneous activity, posture, gait, grooming, vocalization
Autonomic Salivation, lacrimation, pupil size, body temperature
Neuromuscular Muscle tone, grip strength, motor coordination (e.g., rotarod test)
Sensory Response to auditory and tactile stimuli

No publicly available data from central nervous system safety pharmacology studies on this compound could be located.

Cardiovascular System Effects

The assessment of cardiovascular safety is a regulatory requirement and a primary focus of safety pharmacology. These studies investigate the potential for a compound to affect blood pressure, heart rate, and cardiac electrical activity (electrocardiogram or ECG). In non-human studies, this is often conducted using telemetry devices implanted in animals, such as dogs or non-human primates, which allow for continuous monitoring of cardiovascular parameters without the stress of restraint. A critical aspect of this evaluation is the assessment of the compound's effect on the QT interval of the ECG, as its prolongation can indicate a risk of serious cardiac arrhythmias.

Table 2: Key Endpoints in a Cardiovascular Safety Pharmacology Study

ParameterMethodSignificance
Blood Pressure Telemetry or catheterizationAssesses for hypertension or hypotension
Heart Rate Telemetry or ECGAssesses for tachycardia or bradycardia
ECG Intervals (PR, QRS, QT) Telemetry or ECGIdentifies effects on cardiac conduction and repolarization
hERG Channel Assay (in vitro) Patch clamp electrophysiologyScreens for potential to block the hERG potassium channel, a primary cause of QT prolongation

No publicly available data from cardiovascular safety pharmacology studies on this compound could be located.

Respiratory System Effects

Respiratory safety pharmacology studies evaluate the potential of a substance to adversely affect breathing. These studies are typically conducted in conscious, unrestrained animals using whole-body plethysmography. This technique measures respiratory rate, tidal volume (the amount of air inhaled or exhaled during a normal breath), and minute volume (the total volume of air breathed per minute).

Table 3: Standard Measurements in a Respiratory Safety Pharmacology Study

MeasurementDescriptionPotential Adverse Effect
Respiratory Rate Breaths per minuteRespiratory depression (bradypnea) or stimulation (tachypnea)
Tidal Volume Volume of air per breathChanges can indicate altered depth of breathing
Minute Volume Total air breathed per minuteOverall indicator of respiratory drive

No publicly available data from respiratory safety pharmacology studies on this compound could be located.

Immunotoxicity and Phototoxicity Research (Non-Human, Case-by-case Basis)

Beyond the core battery of safety pharmacology, further toxicological assessments may be required based on the chemical structure of the compound, its intended use, or findings from other studies.

Immunotoxicity: Immunotoxicity studies are designed to detect any unintended suppression or enhancement of the immune system. Standard assays can evaluate effects on lymphocyte populations, natural killer cell activity, and the T-cell dependent antibody response. For a novel compound, an initial assessment might involve evaluating changes in lymphoid organ weights and histology in general toxicology studies.

No publicly available data from immunotoxicity studies on this compound could be located.

Phototoxicity: Phototoxicity is a light-induced toxic response in the skin from a substance. If a compound absorbs light in the ultraviolet or visible spectrum and is likely to be distributed to the skin, phototoxicity testing may be warranted. In vitro assays, such as the 3T3 Neutral Red Uptake Phototoxicity Test, are often used as an initial screen.

No publicly available data from phototoxicity studies on this compound could be located.

Computational and in Silico Approaches in the Research of 1 Cyclooctylpiperazine;dihydrochloride

Virtual Screening and Hit Identification

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein or enzyme. nih.gov This process is instrumental in narrowing down the vast chemical space to a manageable number of candidates for further experimental testing.

In the context of 1-Cyclooctylpiperazine;dihydrochloride (B599025), virtual screening could be employed to identify its potential biological targets. The process would involve screening the compound against a panel of known protein structures associated with various diseases. For instance, given the prevalence of the piperazine (B1678402) scaffold in compounds targeting central nervous system receptors and ion channels, a virtual screening campaign might focus on these protein families. nih.govrsc.org

The identification of a "hit" is based on the prediction of a favorable binding interaction between the compound and the target. This is often quantified by a docking score, which estimates the binding affinity. A lower docking score typically indicates a more stable and favorable interaction.

Table 1: Illustrative Virtual Screening Hits for a Piperazine Scaffold

Target ProteinDocking Score (kcal/mol)Potential Therapeutic Area
Sigma 1 Receptor (S1R)-8.5Neurodegenerative Diseases
Dopamine D2 Receptor-7.9Schizophrenia
Serotonin 5-HT2A Receptor-8.1Depression, Psychosis
Voltage-gated Calcium Channel-7.2Hypertension, Pain

Note: The data in this table is illustrative and serves to represent typical outcomes of a virtual screening study.

Structure-Based Drug Design (SBDD) Principles

Once a biological target for 1-Cyclooctylpiperazine;dihydrochloride is identified, structure-based drug design (SBDD) principles can be applied to optimize its binding affinity and selectivity. nih.gov SBDD relies on the three-dimensional structural information of the target protein, which is often obtained through techniques like X-ray crystallography or cryo-electron microscopy.

The core principle of SBDD is to design or modify a ligand to fit snugly into the binding pocket of the target protein, maximizing favorable interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the cyclooctyl group offers a significant hydrophobic moiety that could be oriented to interact with a corresponding hydrophobic pocket in the target protein. The piperazine ring, with its two nitrogen atoms, can act as a hydrogen bond donor or acceptor.

Computational docking programs are central to SBDD, allowing researchers to visualize and predict how modifications to the chemical structure of this compound would affect its binding to the target. nih.gov For example, the addition of a hydroxyl group to the cyclooctyl ring could introduce a new hydrogen bond, potentially increasing binding affinity.

Ligand-Based Drug Design (LBDD) Principles

In cases where the three-dimensional structure of the target protein is unknown, ligand-based drug design (LBDD) offers an alternative approach. youtube.com LBDD relies on the knowledge of other molecules that bind to the biological target of interest. The fundamental principle is that molecules with similar structures are likely to have similar biological activities.

For this compound, an LBDD approach would involve comparing its structure to a set of known active ligands for a particular target. This can be done through several methods:

Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. A pharmacophore model could be built from a set of known piperazine-containing ligands, and then this compound could be evaluated for its fit to this model.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of a compound with its biological activity. By analyzing a series of related compounds, a QSAR model can be developed to predict the activity of new compounds like this compound.

Table 2: Key Pharmacophoric Features of a Hypothetical Piperazine-Based Ligand Set

Pharmacophoric FeatureDescriptionPotential Role in Binding
Hydrophobic CenterA bulky, non-polar groupInteraction with hydrophobic pockets in the target
Hydrogen Bond AcceptorAn atom with a lone pair of electronsFormation of hydrogen bonds with the target
Hydrogen Bond DonorA hydrogen atom bonded to an electronegative atomFormation of hydrogen bonds with the target
Positive Ionizable GroupAn atom that can carry a positive chargeElectrostatic interactions with negatively charged residues

Note: This table illustrates the types of features that would be considered in an LBDD study.

ADMET Prediction and Modeling (Preclinical Focus)

A crucial aspect of drug development is understanding a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. nih.gov In silico ADMET prediction models are widely used in the preclinical phase to identify potential liabilities early in the drug discovery process, thereby reducing the likelihood of late-stage failures. nih.govresearchgate.net

For this compound, a variety of computational models can be used to predict its ADMET profile. researchgate.netnih.gov These models are typically built using large datasets of experimentally determined properties and employ machine learning algorithms to make predictions for new molecules.

Table 3: Predicted ADMET Properties of this compound (Illustrative)

ADMET PropertyPredicted Value/ClassificationImplication
Absorption
Human Intestinal AbsorptionHighGood oral bioavailability is likely.
Caco-2 PermeabilityModerateMay cross the intestinal barrier.
P-glycoprotein SubstrateNoNot likely to be subject to efflux by this transporter.
Distribution
Blood-Brain Barrier (BBB) PenetrationHighPotential for CNS activity.
Plasma Protein BindingModerateA significant fraction may be available to interact with targets.
Metabolism
CYP2D6 InhibitorYesPotential for drug-drug interactions.
CYP3A4 InhibitorNoLower risk of interactions with drugs metabolized by this enzyme.
Excretion
Renal Organic Cation Transporter SubstrateYesLikely to be cleared by the kidneys.
Toxicity
hERG InhibitionLow RiskReduced potential for cardiac toxicity.
Ames MutagenicityNon-mutagenicUnlikely to cause genetic mutations.

Note: The data in this table is for illustrative purposes only and represents the output of typical ADMET prediction software.

Molecular Dynamics Simulations in Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of a ligand-target complex over time. mdpi.com While docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of this pose and highlight key interactions that are maintained throughout the simulation. nih.govrsc.org

For this compound, an MD simulation would be initiated with the compound docked into the binding site of its target protein. The simulation would then calculate the movements of all atoms in the system over a period of nanoseconds or even microseconds.

Analysis of the MD trajectory can provide valuable insights, such as:

Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand, one can assess whether it remains stably bound in the active site.

Key Interactions: The simulation can identify which specific amino acid residues in the target protein form persistent interactions with the ligand. nih.gov

Conformational Changes: MD can reveal if the binding of the ligand induces any conformational changes in the protein, which may be important for its function.

These simulations are computationally intensive but offer a level of detail that is crucial for a deep understanding of the ligand-receptor interaction and for guiding further optimization of the compound. mdpi.com

Intellectual Property and Patent Landscape for 1 Cyclooctylpiperazine;dihydrochloride in Academic Context

Analysis of Existing Patent Literature Pertaining to the Compound and Related Scaffolds

A direct patent search for "1-Cyclooctylpiperazine;dihydrochloride" does not yield specific results for this exact salt form of the compound. However, a broader analysis of the patent landscape for piperazine (B1678402) derivatives reveals a rich and extensive history of patenting activity. The piperazine ring is a key structural motif found in a multitude of approved drugs and patented compounds, highlighting its significance as a privileged scaffold in medicinal chemistry. tandfonline.comdongguk.edunih.govresearchgate.net

Patents related to piperazine derivatives cover a wide array of therapeutic areas, including but not limited to:

Central Nervous System (CNS) agents: Antipsychotics, antidepressants, and anti-anxiety medications. tandfonline.comdongguk.edunih.gov

Anticancer agents: Kinase inhibitors and other signaling pathway modulators. tandfonline.comdongguk.edunih.gov

Antiviral and Anti-inflammatory drugs: Compounds targeting various enzymes and receptors involved in viral replication and inflammatory processes. tandfonline.comdongguk.edunih.gov

Cardiovascular agents: Drugs for treating conditions like angina and hypertension. tandfonline.comdongguk.edunih.gov

The extensive patenting of piperazine-containing compounds indicates a well-established understanding of their drug-like properties and synthetic accessibility. researchgate.net A review of patents from 2010 onwards showcases the continued interest in this scaffold for developing novel therapeutics. tandfonline.comdongguk.edunih.gov The core strategy often involves the modification of substituents on the piperazine nitrogen atoms to modulate pharmacological activity and pharmacokinetic properties. tandfonline.comdongguk.edunih.govresearchgate.net

For an academic researcher, this dense patent landscape for the broader piperazine scaffold presents both challenges and opportunities. While the core structure is heavily patented, the specific combination of a cyclooctyl group at one nitrogen and its dihydrochloride (B599025) salt form may represent a novel chemical space. The analysis of existing patents would be critical to determine the freedom to operate and to identify potential areas for novel invention.

Table 1: Representative Therapeutic Areas of Patented Piperazine Derivatives

Therapeutic AreaExamples of Patented Applications
Central Nervous SystemAntipsychotics, Antidepressants
OncologyKinase Inhibitors, Cell Cycle Modulators
Infectious DiseasesAntiviral, Antibacterial agents
InflammationAnti-inflammatory agents for various conditions
Cardiovascular DiseasesAntianginal, Antihypertensive drugs

Strategies for Novel Intellectual Property Generation in Research

Given that the core piperazine scaffold is well-trodden intellectual property ground, academic researchers looking to generate novel IP around this compound should consider several strategic avenues. These strategies often focus on second-generation inventions that build upon the existing knowledge base.

Future Research Directions and Unanswered Questions for 1 Cyclooctylpiperazine;dihydrochloride

Emerging Research Areas and Unexplored Biological Activities

Given the novelty of 1-Cyclooctylpiperazine dihydrochloride (B599025), the entire field of its biological activity is unexplored. Future research would need to begin with fundamental screening to identify any potential areas of interest. Broad-based pharmacological screening across a range of validated biological targets would be the first logical step. This could include, but is not limited to, assays for:

Central Nervous System (CNS) Activity: The piperazine (B1678402) moiety is a common feature in many CNS-active drugs. Therefore, initial screening could focus on receptors, transporters, and enzymes within the central nervous system.

Anti-inflammatory Properties: Investigating the compound's effect on key inflammatory pathways and mediators could reveal potential applications in inflammatory diseases.

Antimicrobial Activity: Screening against a panel of pathogenic bacteria and fungi could identify any potential as an anti-infective agent.

Oncological Potential: Evaluating the compound's cytotoxicity against various cancer cell lines could uncover any anti-cancer properties.

Potential for Drug Repositioning and Novel Therapeutic Applications Based on Preclinical Data

The concept of drug repositioning, or finding new uses for existing compounds, is a cornerstone of modern pharmacology. However, in the case of 1-Cyclooctylpiperazine dihydrochloride, there is no existing preclinical data to reposition. Any future therapeutic applications would be entirely novel and contingent on the results of initial biological screening. Should any promising activity be identified, researchers could then explore its potential in relevant disease models.

Integration with Advanced Research Technologies and Methodologies

While no research has been conducted on 1-Cyclooctylpiperazine dihydrochloride, future investigations would greatly benefit from the integration of advanced research technologies. These methodologies can accelerate the process of drug discovery and provide deeper insights into a compound's biological interactions.

Organ-on-a-chip Technology: These microfluidic devices, which mimic the structure and function of human organs, could provide a more accurate and physiologically relevant platform for studying the compound's efficacy and potential toxicity compared to traditional cell cultures. nih.gov By simulating human organ responses, organ-on-a-chip systems hold significant potential in revolutionizing the prediction of drug efficacy and safety. nih.gov This technology allows for the creation of small, functional units of one or more organs, offering a more precise in vitro model. nih.gov

Artificial Intelligence (AI) and Machine Learning (ML) in Preclinical Research: AI and machine learning algorithms can be employed to analyze large datasets from high-throughput screening, predict potential biological targets, and identify structure-activity relationships. These computational tools can help in identifying novel drug targets with maximal efficacy and minimal side effects, thereby improving the success rate of drug discovery projects. nih.gov Network-based methods, a facet of in silico research, are applicable to a wide range of diseases and can complement other research methods. nih.gov

Q & A

Q. What are the recommended safety protocols for handling 1-Cyclooctylpiperazine dihydrochloride in laboratory settings?

  • Methodological Answer : Researchers must adhere to strict safety measures, including the use of personal protective equipment (PPE) such as gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to minimize inhalation risks. Avoid prolonged storage, as the compound may degrade over time, increasing hazards . Disposal must comply with federal, state, and local regulations, and unused material should be managed by personnel trained in chemical waste protocols. Regularly consult updated Safety Data Sheets (SDS) for long-term storage guidance .

Q. What synthetic routes are commonly employed for the preparation of 1-Cyclooctylpiperazine dihydrochloride, and what are their respective advantages?

  • Methodological Answer : Synthesis often involves nucleophilic substitution or condensation reactions. For example, cyclooctyl groups can be introduced via alkylation of piperazine derivatives using cyclooctyl halides. Reagents like triethylamine may be used to neutralize HCl byproducts. Advantages include moderate yields (50-70%) and scalability for small-scale research. Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ether .

Q. How should researchers characterize the purity and structural integrity of 1-Cyclooctylpiperazine dihydrochloride post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:
  • HPLC : To assess purity (aim for ≥98% as per pharmacopeial standards) .
  • NMR Spectroscopy : Confirm structural integrity via characteristic peaks (e.g., cyclooctyl proton signals at δ 1.2–1.8 ppm and piperazine N-H signals at δ 2.5–3.5 ppm) .
  • Mass Spectrometry (MS) : Verify molecular ion peaks matching the expected molecular weight (e.g., [M+H]⁺ at m/z 245.2 for the free base) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties of 1-Cyclooctylpiperazine dihydrochloride across different studies?

  • Methodological Answer : Cross-validate data using standardized reference materials and controlled conditions. For example:
  • Compare melting points (reported range: 215–220°C) under identical DSC parameters (heating rate 10°C/min, nitrogen atmosphere) .
  • Replicate solubility tests in buffered solutions (e.g., pH 7.4 PBS) to address variations in aqueous solubility claims .
  • Consult pharmacopeial monographs (e.g., USP) for accepted purity thresholds (98.5–100.5%) to calibrate analytical methods .

Q. What methodological considerations are critical when studying the stability of 1-Cyclooctylpiperazine dihydrochloride under varying storage conditions?

  • Methodological Answer : Design accelerated stability studies to simulate long-term storage:
  • Temperature/Humidity Stress : Store samples at 40°C/75% RH for 6 months and monitor degradation via HPLC. Look for hydrolysis byproducts (e.g., free piperazine) .
  • Light Exposure : Use ICH Q1B guidelines to test photostability under UV/visible light. Degradation pathways may involve cyclooctyl ring oxidation .
  • Solution Stability : Assess aqueous solutions at pH 3–9; instability at alkaline pH may necessitate buffered formulations .

Q. What advanced analytical techniques are recommended for detecting degradation products in 1-Cyclooctylpiperazine dihydrochloride samples?

  • Methodological Answer : Employ hyphenated techniques for high sensitivity:
  • LC-MS/MS : Identify trace impurities (e.g., N-oxide derivatives) using fragmentation patterns .
  • Thermogravimetric Analysis (TGA) : Detect hydrate formation or solvent residues impacting stability .
  • X-ray Diffraction (XRD) : Differentiate polymorphic forms that may arise during storage .

Methodological Notes

  • Data Contradictions : When conflicting data arise (e.g., solubility or melting points), replicate experiments using validated reference standards and report environmental variables (e.g., humidity, solvent grade) .
  • Ethical Compliance : Emphasize adherence to non-therapeutic use guidelines, as 1-Cyclooctylpiperazine dihydrochloride is not FDA-approved for human/animal applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.